Ethyl 2-oxodecanoate
Overview
Description
Ethyl 2-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in various chemical applications. The compound has the molecular formula C₁₂H₂₂O₃ and is known for its role in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxodecanoate can be synthesized through the esterification of 2-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxodecanoic acid
Reduction: 2-decanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-oxodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and pharmaceutical formulations.
Industry: It is employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
Ethyl 2-oxodecanoate can be compared with other esters such as ethyl acetate and ethyl propionate:
Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and lower molecular weight compared to this compound.
Ethyl Propionate: Also used as a solvent and flavoring agent, it has a similar ester functional group but differs in the length of the carbon chain.
Uniqueness: this compound stands out due to its longer carbon chain and the presence of a keto group, which imparts unique chemical properties and reactivity. This makes it valuable in specialized applications where other esters may not be suitable.
Comparison with Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Methyl butyrate
- Isopropyl butyrate
Properties
IUPAC Name |
ethyl 2-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDNGDEJLEQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508867 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-59-4 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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